molecular formula C22H19NO2 B5544542 N-(3,4-dimethylphenyl)-9H-xanthene-9-carboxamide

N-(3,4-dimethylphenyl)-9H-xanthene-9-carboxamide

Cat. No. B5544542
M. Wt: 329.4 g/mol
InChI Key: YZJWLBDHICWFGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(3,4-dimethylphenyl)-9H-xanthene-9-carboxamide involves multistep chemical reactions, including nucleophilic substitution and polycondensation processes. A notable example is the preparation of new aromatic polyamides containing xanthene units and methyl pendant groups from 9,9-bis[4-(4-carboxyphenoxy)-3-methylphenyl]xanthene (BCAMPX), which was synthesized through the nucleophilic substitution reaction of 9,9-bis(4-hydroxy-3-methylphenyl)xanthene with p-fluorobenzonitrile, followed by alkaline hydrolysis (Guo et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds within the xanthene family, including those similar to N-(3,4-dimethylphenyl)-9H-xanthene-9-carboxamide, features a xanthene core with various functional groups attached to it, contributing to their diverse physical and chemical properties. Crystallographic studies provide insights into the conformational and structural aspects of these compounds, facilitating understanding of their interaction mechanisms and functional behavior in different environments (Blackburn et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of N-(3,4-dimethylphenyl)-9H-xanthene-9-carboxamide derivatives encompasses a broad spectrum of reactions, including carboxylation and functionalization processes. These reactions are crucial for modifying the chemical structure and properties of xanthene derivatives for specific applications. An example is the regioselective carboxylation of 9-xanthenones with manganese(III) acetate, demonstrating the synthetic versatility of xanthene compounds (Nishino & Kurosawa, 1983).

Physical Properties Analysis

The physical properties of xanthene derivatives, such as solubility, glass transition temperatures, and thermal stability, are significantly influenced by their molecular structure. Polyamides containing xanthene units exhibit high glass transition temperatures, excellent thermal stability, and solubility in polar aprotic solvents, making them suitable for high-performance materials applications (Jiang et al., 2010).

Scientific Research Applications

Synthesis and Properties of Novel Aromatic Polyamides

Researchers have developed novel monomers and polyamides containing xanthene cardo groups, demonstrating their utility in creating materials with high thermal stability, good mechanical properties, and excellent solubility in various polar solvents. These polyamides exhibit high glass transition temperatures and tensile strengths, making them suitable for applications requiring durable and heat-resistant materials (Shou-Ri Sheng et al., 2009).

Development of Optically Transparent Polyamides

Aromatic dicarboxylic acids related to N-(3,4-dimethylphenyl)-9H-xanthene-9-carboxamide have been polycondensed with various aromatic diamines to create polyamides that are not only optically transparent but also possess high thermal stability and mechanical strength. These materials are highly soluble in polar aprotic solvents and can form strong, flexible films, indicating their potential in optical and electronic applications (Dong‐Dong Guo et al., 2015).

Magnetic Polyamide/Nanocomposite Synthesis

Novel magnetic polyamide/Fe3O4 nanocomposites containing pendent 9H-xanthene groups have been synthesized, showcasing the integration of magnetic nanoparticles with polymeric materials to enhance thermal stability and impart superparamagnetic properties. These composites are promising for various technological applications, including magnetic storage media and sensors (H. Moghanian et al., 2015).

Application in Fluorescent Probes and Sensors

Xanthene derivatives have been explored for their photophysical properties, leading to the development of fluorescent probes for detecting biological and chemical phenomena. The rational design of fluorescein-based probes, utilizing xanthene structures, has resulted in highly sensitive tools for biological imaging and molecular diagnostics (Kumi Tanaka et al., 2001).

Crystal Structure and DFT Studies

Detailed crystallographic and computational studies have been conducted on xanthene carboxamide derivatives to understand their structural, electronic, and reactivity profiles. These studies provide insights into the molecular design of xanthene-based compounds for various scientific and industrial applications (Efraín Polo-Cuadrado et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The study of such complex organic compounds is a vibrant field of research, with potential applications in various areas including drug discovery, materials science, and more. Future research could focus on synthesizing this compound, studying its properties, and exploring its potential applications .

properties

IUPAC Name

N-(3,4-dimethylphenyl)-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-14-11-12-16(13-15(14)2)23-22(24)21-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)21/h3-13,21H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJWLBDHICWFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-9H-xanthene-9-carboxamide

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